molecular formula C14H10ClFO3 B1322635 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 773870-40-9

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid

Cat. No.: B1322635
CAS No.: 773870-40-9
M. Wt: 280.68 g/mol
InChI Key: RYJJJGDDMYRRGZ-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C14H10ClFO3 and a molecular weight of 280.69 g/mol . This compound is used in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-hydroxybenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the benzyl ring enhance its reactivity, allowing it to participate in various biochemical reactions. The benzoic acid moiety can interact with enzymes and proteins, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the benzoic acid and benzyl chloride derivatives, making it versatile for various research and industrial applications.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJJJGDDMYRRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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